

# The Repurposed Antifungal: A Technical Guide to the Anticancer Mechanisms of Itraconazole

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Itrazole*

Cat. No.: B7821460

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Introduction

Itraconazole, a triazole antifungal agent clinically utilized for decades, has emerged as a promising candidate in oncology through drug repurposing screens.<sup>[1]</sup> Initially developed to inhibit fungal lanosterol 14 $\alpha$ -demethylase, its anticancer activities are now attributed to distinct mechanisms, primarily the inhibition of the Hedgehog signaling pathway, anti-angiogenesis, and modulation of the mTOR pathway.<sup>[2][3]</sup> This technical guide provides an in-depth exploration of the discovery and characterization of itraconazole's anticancer effects, presenting key quantitative data, detailed experimental methodologies, and visual representations of the core signaling pathways and workflows.

## Quantitative Data Summary

The anticancer efficacy of itraconazole has been quantified across various preclinical models. The following tables summarize key findings regarding its in vitro cytotoxicity and in vivo tumor growth inhibition.

Table 1: In Vitro Cytotoxicity of Itraconazole in Cancer Cell Lines

| Cell Line                                                     | Cancer Type                   | Assay                  | IC50 (μM)                                            | Citation |
|---------------------------------------------------------------|-------------------------------|------------------------|------------------------------------------------------|----------|
| MKN45                                                         | Gastric Cancer                | CCK-8                  | 24.83                                                | [4]      |
| AGS                                                           | Gastric Cancer                | CCK-8                  | Not specified,<br>dose-dependent<br>inhibition shown | [4]      |
| A375                                                          | Melanoma                      | CCK-8                  | Not specified,<br>dose-dependent<br>inhibition shown | [5][6]   |
| SK-MEL-28                                                     | Melanoma                      | CCK-8                  | Not specified,<br>dose-dependent<br>inhibition shown | [5]      |
| HUVEC                                                         | Endothelial Cells             | Proliferation<br>Assay | <0.7                                                 | [7]      |
| LX-14                                                         | Non-Small Cell<br>Lung Cancer | Proliferation<br>Assay | >100                                                 | [7]      |
| LX-7                                                          | Non-Small Cell<br>Lung Cancer | Proliferation<br>Assay | >100                                                 | [7]      |
| Endometrial<br>Cancer Cells<br>(Ishikawa, AN3-<br>CA, HEC-1A) | Endometrial<br>Cancer         | MTT                    | Inhibition at 1-10<br>μM                             | [8]      |

Table 2: In Vivo Efficacy of Itraconazole in Xenograft Models

| Xenograft Model    | Cancer Type                | Treatment                          | Tumor Growth Inhibition (%) | Citation |
|--------------------|----------------------------|------------------------------------|-----------------------------|----------|
| LX-14              | Non-Small Cell Lung Cancer | 75 mg/kg Itraconazole, twice daily | 72                          | [9]      |
| LX-7               | Non-Small Cell Lung Cancer | 75 mg/kg Itraconazole, twice daily | 79                          | [9]      |
| Melanoma Xenograft | Melanoma                   | 50 mg/kg Itraconazole              | 48.9                        | [5]      |
| Melanoma Xenograft | Melanoma                   | 75 mg/kg Itraconazole              | 64.1                        | [5]      |
| Melanoma Xenograft | Melanoma                   | 100 mg/kg Itraconazole             | 76.07                       | [5]      |

## Core Anticancer Mechanisms and Signaling Pathways

Itraconazole exerts its anticancer effects through a multi-targeted approach, primarily by inhibiting the Hedgehog and angiogenesis signaling pathways, and modulating mTOR activity.

### Hedgehog Signaling Pathway Inhibition

The Hedgehog (Hh) signaling pathway is crucial during embryonic development and is often aberrantly reactivated in various cancers. Itraconazole inhibits this pathway by directly targeting the Smoothened (SMO) receptor, a key transmembrane protein.[2][10] This inhibition prevents the activation and nuclear translocation of the GLI family of transcription factors, which in turn downregulates the expression of Hh target genes involved in cell proliferation and survival, such as GLI1 and BCL-2.[2][3]







[Click to download full resolution via product page](#)

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. researchgate.net [researchgate.net]
- 2. Inhibition of the hedgehog pathway for the treatment of cancer using Itraconazole - PMC [pmc.ncbi.nlm.nih.gov]
- 3. "Hedgehog pathway": a potential target of itraconazole in the treatment of cancer - ProQuest [proquest.com]
- 4. Inhibitor Therapeutics | ITRACONAZOLE IN NSCLC [inhibitortx.com]
- 5. Itraconazole exerts its anti-melanoma effect by suppressing Hedgehog, Wnt, and PI3K/mTOR signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Itraconazole promotes melanoma cells apoptosis via inhibiting hedgehog signaling pathway-mediated autophagy [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. Itraconazole and arsenic trioxide inhibit hedgehog pathway activation and tumor growth associated with acquired resistance to smoothened antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Itraconazole inhibits angiogenesis and tumor growth in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. db.cngb.org [db.cngb.org]
- To cite this document: BenchChem. [The Repurposed Antifungal: A Technical Guide to the Anticancer Mechanisms of Itraconazole]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b7821460#discovery-of-itraconazole-s-anticancer-effects>]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)